[(1R,2E,6E,10S,11E,13S)-13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl] N-[3-(trifluoromethyl)phenyl]carbamate
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Overview
Description
Fast blue B fluoroborate is a synthetic compound widely used in various scientific fields. It is known for its application as a fluorescent dye, particularly in histochemistry and neuroanatomy. The compound is characterized by its ability to bind to specific biological structures, making it a valuable tool for researchers studying cellular and molecular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fast blue B fluoroborate is typically synthesized through a diazotization reaction. The process involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which is then coupled with a suitable substrate to produce the desired dye. The reaction conditions often require a controlled temperature and pH to ensure the stability of the diazonium intermediate.
Industrial Production Methods
In industrial settings, the production of fast blue B fluoroborate involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Fast blue B fluoroborate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the dye into its corresponding amine or other reduced forms.
Substitution: The aromatic structure of fast blue B fluoroborate allows for substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
Fast blue B fluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed as a fluorescent dye for staining and visualizing cellular structures.
Medicine: Utilized in diagnostic assays and imaging techniques to study disease mechanisms.
Industry: Applied in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of fast blue B fluoroborate involves its ability to bind to specific biological molecules, such as proteins and nucleic acids. This binding is often facilitated by the formation of covalent or non-covalent interactions, leading to the stabilization of the dye within the target structure. The fluorescent properties of the compound allow for the visualization of these interactions under appropriate lighting conditions.
Comparison with Similar Compounds
Fast blue B fluoroborate is often compared with other similar compounds, such as:
Fast blue BB: Another fluorescent dye with similar applications but different spectral properties.
Fast blue RR: Known for its use in histochemistry and neuroanatomy, with distinct staining characteristics.
Fast blue BB salt: Used as a general substrate for β-glycosidase, with applications in enzymatic assays.
The uniqueness of fast blue B fluoroborate lies in its specific binding properties and fluorescent characteristics, making it a preferred choice for certain research applications.
Conclusion
Fast blue B fluoroborate is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and ability to bind to biological structures make it an invaluable tool for researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C28H38F3NO3 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl) N-[3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C28H38F3NO3/c1-19(2)22-13-12-20(3)8-6-9-21(4)16-25(18-27(5,34)15-14-22)35-26(33)32-24-11-7-10-23(17-24)28(29,30)31/h7-8,10-11,14-17,19,22,25,34H,6,9,12-13,18H2,1-5H3,(H,32,33) |
InChI Key |
JLDQWSQOYKXCQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)OC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Origin of Product |
United States |
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